EGFR Kinase Inhibition: Indole- vs. Indazole-Containing Aminopyrimidine Core Scaffolds
The bioisosteric replacement of the indazole of pazopanib with an indole group, yielding the indolylaminopyrimidine derivative MKP101, demonstrates the differential activity conferred by the core scaffold shared by 6-Amino-4-(1H-4-indolylamino)pyrimidine. MKP101 strongly inhibited wild-type EGFR with an IC50 of 43 nM and the mutant EGFR L858R with an IC50 of 17 nM, whereas pazopanib showed no EGFR inhibition (IC50 > 3,000 nM) [1]. This represents a >69-fold improvement in potency attributable to the indole-containing scaffold [1]. The related indolyl-pyrimidine hybrid 4g similarly achieved EGFR inhibition with an IC50 of 250 nM, comparable to erlotinib, further establishing the class-level activity of this scaffold [2].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Class representative MKP101: EGFR IC50 = 43 nM; EGFR L858R IC50 = 17 nM [1] |
| Comparator Or Baseline | Pazopanib: EGFR IC50 > 3,000 nM; EGFR L858R not inhibited [1] |
| Quantified Difference | >69-fold improvement in EGFR inhibition; gain of EGFR L858R inhibitory activity [1] |
| Conditions | In vitro kinase inhibition assay; wild-type and L858R mutant EGFR [1] |
Why This Matters
This direct comparison proves that the indole-aminopyrimidine core is critical for EGFR activity, and researchers procuring the core scaffold gain access to a pharmacophore that enables EGFR targeting where simple indazole analogs fail.
- [1] Song, J., Yoo, J., et al. (2015). Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. PLOS ONE, 10(9), e0138823. View Source
- [2] Ahmed, N. M., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(7), 1838. View Source
